![molecular formula C21H18N2O5 B2360963 1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1704531-85-0](/img/structure/B2360963.png)

1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

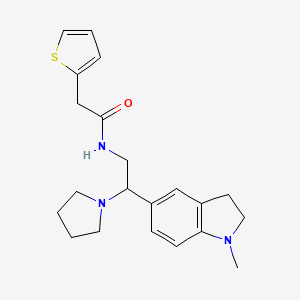

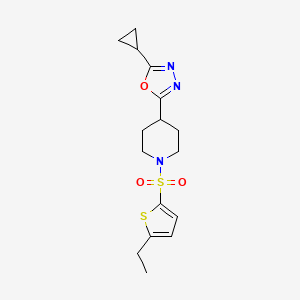

The compound is a complex organic molecule that contains several functional groups and rings, including a benzoxazole ring and a piperidine ring. Benzoxazoles are a type of heterocyclic aromatic organic compound, while piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazole and piperidine rings would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the benzoxazole ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzoxazole and piperidine rings could impact its solubility, stability, and reactivity .Scientific Research Applications

Sigma Receptor Ligands

The synthesis and evaluation of spiro[isobenzofuran-1,4'-piperidines] and their derivatives have been extensively studied for their binding properties to sigma receptors. These compounds, including variants like 1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, have shown subnanomolar affinity and preference for the sigma 2 binding site. The research has highlighted the importance of the N-substituent in these compounds for their affinity and selectivity towards sigma receptors. Modifications in the spiro[isobenzofuran-1,4'-piperidine] structure have been shown to significantly affect their binding affinities, suggesting their potential as selective ligands for sigma receptors, which play a critical role in the CNS (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

Compounds based on the spiro[isobenzofuran-1,4'-piperidines] framework have also been explored for their potential as central nervous system (CNS) agents. Early studies focused on synthesizing and evaluating these compounds for activities such as inhibition of tetrabenazine-induced ptosis, with variations in the aromatic substituents investigated for optimal activity. These studies provide a foundation for understanding the structural factors influencing the activity of such compounds in CNS-related applications (Bauer et al., 1976).

Novel Neurokinin Receptor Antagonists

Further research into spiro-substituted piperidines has uncovered their potential as neurokinin receptor antagonists. Specifically, compounds featuring the spiro[isobenzofuran-1,4'-piperidine] structure have shown promising inhibitory activity against neurokinin receptors, which are implicated in various physiological responses including pain, stress, and anxiety. These findings suggest a new avenue for the development of novel neurokinin receptor antagonists, with implications for treating related disorders (Kubota et al., 1998).

Mechanism of Action

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

The compound belongs to the benzoxazole class, which has been known to interact with various biological targets due to its planar bicyclic structure . The interaction with these targets can lead to various changes at the molecular level, contributing to its wide range of biological activities .

Biochemical Pathways

Benzoxazole derivatives have been known to affect various biochemical pathways due to their broad substrate scope and functionalization . The downstream effects of these interactions can lead to various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Result of Action

Benzoxazole derivatives have been known to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Properties

IUPAC Name |

1'-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c24-18(13-23-16-7-3-4-8-17(16)27-20(23)26)22-11-9-21(10-12-22)15-6-2-1-5-14(15)19(25)28-21/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOGAMUSVZXGRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CN4C5=CC=CC=C5OC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2360883.png)

![(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2360889.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2360892.png)

![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)

![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)

![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B2360903.png)